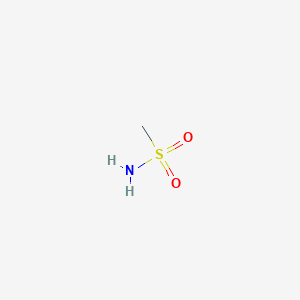
Metanosulfonamida
Descripción general
Descripción
Methanesulfonamide, also known as methanesulphonamide, is an organic compound with the molecular formula CH5NO2S. It is a sulfonamide derivative characterized by the presence of a sulfonyl functional group attached to an amine group. This compound is known for its versatility in various chemical reactions and its applications in different scientific fields .
Aplicaciones Científicas De Investigación
Methanesulfonamide has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Methanesulfonamide is a compound used in the synthesis of important organic reagents . .
Mode of Action
It is known that sulfonamides, a class of compounds to which methanesulfonamide belongs, generally act by inhibiting the synthesis of folic acid in bacteria, thereby preventing their growth .
Biochemical Pathways
It is known that sulfonamides interfere with the synthesis of folic acid, a crucial component in the metabolism of bacteria .
Pharmacokinetics
It is known that sulfonamides, in general, are well-absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
It is known that sulfonamides, in general, inhibit bacterial growth by interfering with the synthesis of folic acid .
Action Environment
Environmental factors can influence the action, efficacy, and stability of many compounds, including Methanesulfonamide. Factors such as temperature, pH, and substrate concentration can directly or indirectly affect the degradation of organic pollutants by changing microbial activity . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Methanesulfonamide can be synthesized through the reaction of methanesulfonyl chloride with ammonia gas. This reaction typically takes place in a toluene environment at temperatures ranging from 40 to 50 degrees Celsius . The reaction can be represented as follows:
CH3SO2Cl+NH3→CH3SO2NH2+HCl
Industrial Production Methods: In industrial settings, methanesulfonamide is produced using similar methods but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of toluene as a solvent helps in controlling the reaction temperature and facilitates the separation of the product from the reaction mixture .
Análisis De Reacciones Químicas
Types of Reactions: Methanesulfonamide undergoes various types of chemical reactions, including:
Oxidation: Methanesulfonamide can be oxidized to form methanesulfonic acid.
Reduction: It can be reduced to form methanesulfinamide.
Substitution: Methanesulfonamide can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride and cyanates are commonly used
Major Products Formed:
Oxidation: Methanesulfonic acid.
Reduction: Methanesulfinamide.
Substitution: Various substituted sulfonamides depending on the nucleophile used
Comparación Con Compuestos Similares
Methanesulfonamide can be compared with other sulfonamide derivatives:
Methanesulfonic Acid: Unlike methanesulfonamide, methanesulfonic acid lacks the amine group and is primarily used as a strong acid in organic synthesis.
Methanesulfinamide: This compound is a reduced form of methanesulfonamide and has different reactivity and applications.
N-(2-methylthio-1-p-toluenesulfonyl)methanesulfonamide: This derivative is used in more specialized organic synthesis reactions.
Uniqueness: Methanesulfonamide is unique due to its versatility in various chemical reactions and its wide range of applications in different scientific fields. Its ability to act as both a reagent and a catalyst makes it a valuable compound in organic synthesis .
Propiedades
IUPAC Name |
methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/CH5NO2S/c1-5(2,3)4/h1H3,(H2,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNQIVZYLYMDVSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CH5NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3062865 | |
| Record name | Methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
95.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3144-09-0 | |
| Record name | Methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3144-09-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methanesulfonamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003144090 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methanesulfonamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=271 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methanesulfonamide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3062865 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methanesulphonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.594 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | METHANESULFONAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/98YB2P6NHR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Methanesulfonamide has the molecular formula CH3SO2NH2 and a molecular weight of 95.12 g/mol. []
A: Researchers commonly use 1H NMR, 13C NMR, IR spectroscopy, and mass spectrometry to characterize methanesulfonamide and its derivatives. [, , , , , , ]
A: Yes, methanesulfonamide can function as a general acid catalyst. In the Sharpless asymmetric dihydroxylation, it protonates intermediate osmate esters of conjugated aromatic olefins during the hydrolysis step. []
A: While methanesulfonamide itself displays catalytic properties, studies have shown that introducing substituents on the nitrogen atom or modifying the methyl group can influence its activity. For example, 4-substituted prolyl methanesulfonamides have demonstrated enhanced enantioselectivity as organocatalysts in aldol reactions compared to proline. []
A: Methanesulfonamide participates as both a cosolvent and a catalyst in Sharpless asymmetric dihydroxylation reactions. It facilitates the transfer of hydroxide ions from the aqueous phase to the organic phase and acts as a general acid catalyst in the hydrolysis step, particularly for conjugated aromatic olefins. []
A: Computational studies, including partition coefficient (clogP) calculations and quantitative structure-activity relationship (QSAR) modeling, provide insights into the physicochemical properties and biological activities of methanesulfonamide derivatives. [, ]
A: Yes, QSAR models utilizing various chemometric methods, such as multiple linear regression (MLR) and genetic algorithm-partial least squares (GA-PLS), successfully correlate the structural features of methanesulfonamide derivatives to their anti-proliferative activity. These models aid in identifying promising candidates for further development. []
A: The acridine substitution pattern plays a crucial role in the antitumor activity of acridine-substituted methanesulfonamide derivatives. The specific position and type of substituents on the acridine ring system significantly influence potency and selectivity against cancer cells. []
A: Formulating methanesulfonamide derivatives as specific salts, like the (L)-lysine salt of (R)-ibuprofen methanesulfonamide, can enhance their stability and solubility, potentially leading to improved bioavailability and therapeutic efficacy. [, ]
A: Research on radiolabeled nimesulide analogs, such as N-[11C]methyl-N-(2-benzyloxy-4-nitrophenyl)methanesulfonamide ([11C]4a), provides insights into their potential as PET tracers for imaging aromatase expression in breast cancer. These studies offer valuable information on the absorption, distribution, metabolism, and excretion (ADME) profiles of these compounds. []
A: Cell-based assays utilizing human neutrophils are instrumental in evaluating the inhibitory activity of methanesulfonamide derivatives on leukotriene B4 receptors (BLT). Researchers use these assays to determine the potency and efficacy of these compounds in blocking BLT receptor-mediated functions. []
A: Yes, researchers utilize animal models like rats to study the effects of methanesulfonamide derivatives on various conditions. For example, a rat model demonstrated the hepatoprotective properties of Curcuma longa against liver injury induced by nitromethanesulfonamide. []
A: While the provided research doesn't directly address resistance mechanisms for methanesulfonamide, studies on the antitumor agent dronedarone hydrochloride highlight the emergence of impurities with potential resistance implications. For instance, N-(2-butyl-3-(4-(3-(dibutylamino)propoxy)benzoyl)benzofuran-5-yl)-N-(methylsulfonyl)methanesulfonamide (impurity II) was identified as a potential process-related impurity. []
A: Studies on acridine-substituted dimethyl phosphoramidate derivatives of 9-anilinoacridine, where the methanesulfonamide group is replaced, reveal increased acute toxicity compared to the parent methanesulfonamide compounds. This highlights the importance of carefully evaluating the toxicity profiles of methanesulfonamide derivatives, particularly when introducing structural modifications. []
ANone: While the research provided does not focus on targeted drug delivery for methanesulfonamide, it does highlight the impact of structural modifications on its physicochemical properties. By fine-tuning the lipophilicity and other characteristics of methanesulfonamide derivatives, researchers may potentially enhance their delivery to specific tissues or cells.
A: Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique for identifying and characterizing impurities present in methanesulfonamide derivatives. This technique provides valuable information on the molecular weight and structure of impurities, aiding in the development of robust and controlled synthetic processes. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


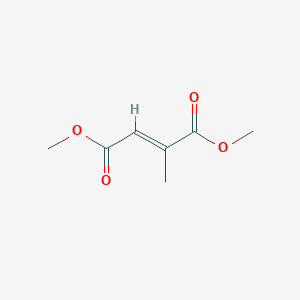
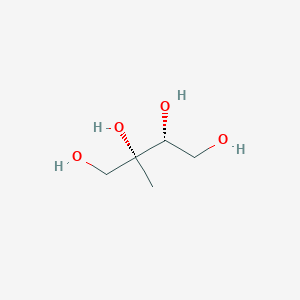
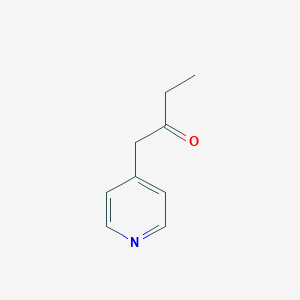



![6-Benzyltetrahydro-1H-pyrrolo[3,4-b]pyridine-5,7(6H,7aH)-dione](/img/structure/B31595.png)

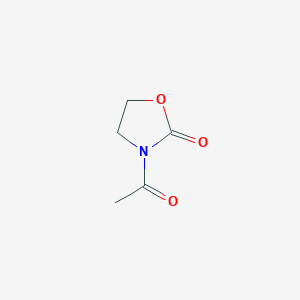
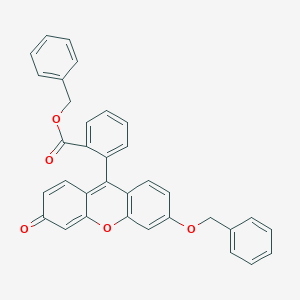
![1-[4-(Trifluoromethyl)phenyl]-2-phenylethanol](/img/structure/B31605.png)


![(1S,8S,10S,11R)-3-methoxy-11-methyl-10-(3,4,5-trimethoxyphenyl)-7-oxatricyclo[6.3.1.01,6]dodeca-2,5-dien-4-one](/img/structure/B31609.png)
